Dolestan

Description

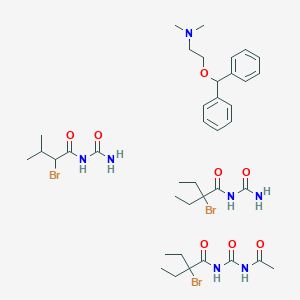

Structure

2D Structure

Properties

CAS No. |

58748-06-4 |

|---|---|

Molecular Formula |

C39H60Br3N7O8 |

Molecular Weight |

994.6 g/mol |

IUPAC Name |

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide;2-benzhydryloxy-N,N-dimethylethanamine;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide |

InChI |

InChI=1S/C17H21NO.C9H15BrN2O3.C7H13BrN2O2.C6H11BrN2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-4-9(10,5-2)7(14)12-8(15)11-6(3)13;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11/h3-12,17H,13-14H2,1-2H3;4-5H2,1-3H3,(H2,11,12,13,14,15);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11) |

InChI Key |

HURLKRCVEDTGLA-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CCC(CC)(C(=O)NC(=O)NC(=O)C)Br.CC(C)C(C(=O)NC(=O)N)Br.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CCC(CC)(C(=O)NC(=O)NC(=O)C)Br.CC(C)C(C(=O)NC(=O)N)Br.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

52232-04-9 |

Synonyms |

Dolestan |

Origin of Product |

United States |

Historical and Methodological Perspectives on Dolestan Acquisition

Synthetic Methodologies for "Dolestan" and Related Steroidal Frameworks

Targeted Functional Group Transformations in this compound Analogue Generation

This section was slated to discuss the specific chemical reactions and strategies employed to modify the functional groups of the "this compound" core structure to create new analogues. This would typically involve a detailed examination of:

Specific Reactions: An exploration of reactions such as esterification, amidation, oxidation, reduction, or cross-coupling reactions tailored to the "this compound" scaffold.

Reagents and Conditions: A summary of the chemical reagents, catalysts, solvents, and reaction conditions that have been successfully used.

Structure-Activity Relationship (SAR) Studies: How targeted modifications influence the biological activity or properties of the resulting analogues.

However, without a known structure for "this compound," no such analysis is possible. There are no research findings to report, and consequently, no data tables can be generated to summarize these transformations.

Based on a thorough review of available scientific and chemical databases, it has been determined that "this compound" is not recognized as a distinct, single chemical compound.

Instead, the name "this compound" is associated with two different contexts:

A chemical mixture: PubChem, a comprehensive database of chemical substances, lists "this compound" as a mixture of several individual compounds, including Carbromal, Bromisoval, and Diphenhydramine (B27). nih.gov

A brand name: In some regions, "this compound® Forte" is the brand name for a sleep aid product where the active ingredient is Diphenhydramine hydrochloride. holstenpharma.de

Therefore, it is not possible to provide an article on the "Molecular and Cellular Mechanistic Investigations of 'this compound'" as a singular chemical entity. The individual components of the mixture known as this compound each possess their own unique molecular and cellular mechanisms of action. An analysis of "this compound" would necessitate a complex discussion of the synergistic or additive effects of its various components, which falls outside the scope of an investigation into a single compound.

Given that the subject of the requested article does not exist as a discrete chemical compound, the detailed outline focusing on receptor interaction profiles and modulation of intracellular signaling pathways for a single substance named "this compound" cannot be scientifically or accurately fulfilled. Any attempt to generate such content would be fundamentally flawed and misleading.

Molecular and Cellular Mechanistic Investigations of Dolestan

"Dolestan" Modulation of Intracellular Signaling Pathways

Proteomic and Transcriptomic Profiling in Response to "this compound" Exposure

No studies detailing the proteomic or transcriptomic changes in response to "this compound" exposure are available in the scientific literature. Such studies involve analyzing the large-scale changes in proteins (proteomics) and RNA transcripts (transcriptomics) within a cell or organism after treatment with a compound to understand its biological effects and mechanisms of action. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on "this compound" Core Structure

There is no identified "this compound" core structure in the literature for which Structure-Activity Relationship (SAR) studies have been conducted. SAR studies are a fundamental component of medicinal chemistry where the structure of a molecule is systematically modified to understand how these changes affect its biological activity, with the goal of optimizing its therapeutic properties. wikipedia.orggardp.org

Identification of Key Pharmacophores within the this compound Scaffold

No research is available on the identification of key pharmacophores for a "this compound" scaffold. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov

Rational Design Principles for Modulating Biological Activity

The scientific literature contains no information on the rational design of analogues based on a "this compound" structure. Rational design is a strategy in drug discovery that uses the knowledge of a biological target's structure to invent or modify a compound with the aim of improving its binding and activity. nih.govresearchgate.net

Conformational Analysis and Bioactive Conformations

No conformational analysis of "this compound" has been published. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgnobelprize.org While a conformational analysis for the unrelated compound Dolastatin 10 exists, there is no such information for "this compound". nih.gov

Preclinical Research Models for Investigating Dolestan S Biological Actions Non Human Focused

In Vitro Cellular Models for Functional Assessment

In vitro cellular models offer a controlled environment to investigate the direct effects of Dolastan on various cell types and biological processes. These models are instrumental in identifying potential mechanisms of action and evaluating cellular responses.

Cell Line-Based Assays for Anti-Inflammatory Effects

While Dolastan is widely recognized for its potent cytotoxic and antimitotic properties, detailed research specifically focusing on its direct anti-inflammatory effects using cell line-based assays was not prominently featured in the consulted literature within the defined scope. Preclinical studies on other marine-derived compounds or in general contexts have explored anti-inflammatory activities in cell lines mdpi.comtandfonline.com, but specific findings for Dolastan in this area were not identified.

Cell Proliferation and Apoptosis Studies in Relevant Cellular Models

Numerous studies have utilized various cancer cell lines to assess Dolastan's impact on cell proliferation and induction of apoptosis. Dolastan exhibits potent antiproliferative activity across a diverse range of human cancer cell lines mdpi.comaacrjournals.orgaacrjournals.orgmdpi.comresearchgate.netresearchgate.net.

Key findings from cell line-based studies include:

Strong inhibitory effects on the growth of human lymphoma cell lines (DB, HT, RL, and SR), demonstrating activity significantly more potent than vincristine (B1662923) on a molar basis mdpi.comaacrjournals.org.

Potent antiproliferative effects observed in L1210 leukemia cells, B16 melanoma cells, small cell lung cancer (SCLC) cell lines (NCI-H69, NCI-H82, NCI-H446, NCI-H510), and human prostate cancer cell lines (DU-145, PC3, LNCaP) mdpi.comaacrjournals.orgaacrjournals.orgmdpi.comresearchgate.netresearchgate.net.

Determination of half-maximal inhibitory concentration (IC50) values in the nanomolar to picomolar range, indicating high potency mdpi.comaacrjournals.org.

Table 1: Representative IC50 Values of Dolastatin 10 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (approx.) | Reference |

| L1210 leukemia | Leukemia | 0.03 nM | mdpi.com |

| NCI-H69 | Small Cell Lung Cancer | 0.059 nM | mdpi.com |

| DU-145 | Human Prostate Cancer | 0.5 nM | mdpi.com |

| Sensitive Human Lymphoma | Lymphoma | 0.13–1.3 pM | aacrjournals.org |

Beyond proliferation inhibition, Dolastan is a known inducer of apoptosis in various cancer cell types mdpi.comadcreview.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Studies using methods like fluorescent microscopy and TUNEL assays have provided evidence of apoptotic cell death following exposure to Dolastan aacrjournals.orgnih.gov. The mechanism of apoptosis induction involves the phosphorylation of Bcl-2, a key anti-apoptotic protein, which helps to reactivate the apoptotic pathway in tumor cells mdpi.comaacrjournals.orgnih.gov. Dolastan can also influence the expression of proteins involved in apoptosis signaling, such as down-regulating anti-apoptotic Bcl-2 and promoting the overexpression of c-myc or p53 mdpi.com. Furthermore, Dolastan induces cell cycle arrest, primarily at the G2/M phase, which precedes the induction of apoptosis mdpi.comaacrjournals.orgresearchgate.net. In vitro studies have also explored potential neurotoxicity, showing neurite outgrowth inhibition in a rat embryo dorsal root ganglion culture system aacrjournals.org.

In Vivo Animal Models for Systemic Biological Effects

In vivo animal models are essential for evaluating the systemic biological effects of Dolastan, including its impact on disease progression and cellular processes within a living organism.

Murine Models for Investigating Inflammatory Responses

Similar to the in vitro findings, specific detailed research on the effects of Dolastan in murine models of inflammation was not a prominent theme in the consulted literature within the defined scope. While various murine models exist to study inflammatory responses induced by different agents tandfonline.comaacrjournals.orgmdpi.com, information directly linking Dolastan to the modulation of inflammation in these models was not identified. The primary focus of in vivo studies involving Dolastan has been its anti-tumor efficacy.

Animal Models for Studying Cellular Growth Modulation

In vivo animal models, particularly murine xenograft models, have been extensively used to study Dolastan's effects on cellular growth modulation, primarily in the context of inhibiting tumor growth. Dolastan has demonstrated significant in vivo efficacy against a variety of murine and human tumors implanted in mice aacrjournals.orgaacrjournals.orgresearchgate.net.

Key findings from in vivo studies include:

Evaluation of activity in severe combined immunodeficiency (SCID) mice bearing subcutaneous and metastatic SCLC xenografts mdpi.comnih.gov.

Demonstration of Dolastan's ability to induce apoptosis in the majority of tumor cells within established subcutaneous SCLC xenografts, leading to a substantial reduction in tumor cell viability and an increase in median survival time nih.gov.

In a human prostate cancer xenograft model using athymic mice, Dolastan treatment resulted in a decrease in the number and size of tumors and inhibited the invasion of musculature aacrjournals.org.

Studies with synthetic analogs of Dolastan 10, such as TZT-1027, have shown high activity against xenografts of human stomach, colon, breast, and lung cancers in vivo.

Preclinical evaluation in tumor-bearing dogs also indicated some clinical activity against lymphoma.

These in vivo studies provide compelling evidence of Dolastan's ability to modulate cellular growth, particularly in cancerous tissues, supporting its potential as an anti-cancer agent by inhibiting proliferation and inducing apoptosis within a complex biological system.

Table 2: Summary of Dolastatin 10 Effects in In Vivo Tumor Models

| Animal Model (Species, Model Type) | Cancer Type (Xenograft) | Key Observed Effects | Reference |

| SCID mice (Subcutaneous/Metastatic) | Small Cell Lung Cancer | Induced apoptosis, significant tumor cell kill, increased median survival | nih.gov |

| Athymic mice (Xenograft) | Human Prostate Cancer | Decreased tumor size and number, inhibited invasion | aacrjournals.org |

| Mice (Xenografts of various human cancers) | Stomach, Colon, Breast, Lung | High anti-tumor activity (demonstrated by analog TZT-1027) | |

| Dogs (Spontaneous Tumors) | Lymphoma | Some clinical activity observed |

Based on the available search information, specific research findings focusing solely on the chemical compound "Dolestan" (identified in one source as EVT-1552105, CAS 58748-06-4) in the context of pharmacodynamic biomarker identification in preclinical animal studies are not present within the provided search results.

The search results provided general information about preclinical research models, pharmacodynamic biomarkers, and animal studies nih.gov. One result mentioned "this compound" (EVT-1552105, CAS 58748-06-4) and provided basic chemical structural information, noting it has a steroid structure and is derived from plants in the Asteraceae family. Another result mentioned "Dolastatin 10" (CID 9810929), a different compound with antineoplastic properties isolated from a sea hare. Several results referred to "Golestan," which is a geographical location and not a chemical compound.

Due to the absence of specific data and detailed research findings on this compound (EVT-1552105, CAS 58748-06-4) concerning pharmacodynamic biomarker identification in preclinical animal studies in the provided search results, it is not possible to generate the requested content for section 4.2.3, including data tables and detailed research findings for this specific compound in this context.

Therefore, this article cannot provide a detailed section on "4.2.3. Pharmacodynamic Biomarker Identification in Preclinical Animal Studies" for the chemical compound "this compound" based on the information retrieved.

Derivatives and Analogues of Dolestan : Synthesis and Biological Exploration

Design Principles for Novel "Dolestan" Derivatives

The design of novel "this compound" derivatives would involve strategic chemical modifications to the core steroidal backbone and the introduction of diverse functional groups. These modifications are guided by structure-activity relationship (SAR) studies, aiming to improve target binding, selectivity, metabolic stability, and pharmacokinetic properties.

Synthetic Routes for Chemical Modification of the Steroidal Backbone

Chemical modification of the steroidal backbone, a four-ring system typically composed of three six-member cyclohexane (B81311) rings (A, B, C) and one five-member cyclopentane (B165970) ring (D) wikipedia.org, can involve various synthetic strategies. These routes often target specific positions on the steroid nucleus to introduce or alter functional groups, modify the saturation level of the rings, or even alter the ring structure itself wikipedia.org.

Common modifications to the steroidal backbone include alterations to the A, B, C, or D rings. For instance, the introduction of a pyridine (B92270) ring into the steroid skeleton can significantly alter chemical and biological properties, potentially leading to increased potency or selectivity nih.govnih.govresearchgate.net. Synthetic methods for creating such steroidal pyridines have been developed, often involving reactions with unsaturated ketones or multicomponent annulation reactions fused to different rings of the steroid skeleton nih.gov.

Other synthetic approaches involve modifying the oxidation state of carbons within the rings, such as the selective oxidation of secondary alcohols to ketones, exemplified by the Oppenauer oxidation nih.gov. The introduction of double bonds, for example, at the Δ4 or Δ5 position, is also a common modification that can influence the molecule's shape and interaction with receptors wikipedia.orgtandfonline.com. Enzymatic modifications, such as hydroxylation, reduction, and dehydrogenation, are also increasingly used to achieve high selectivity in modifying steroid scaffolds rsc.org. Hydroxylation, for instance, can occur at various positions, including C-3, C-11, C-17, and C-19, influencing solubility and biological activity rsc.orgnih.govfiveable.me.

The synthesis of modified steroids often requires careful control of regioselectivity and stereoselectivity due to the numerous chiral centers in the steroidal structure journals.co.za. Various chemical reactions, including Michael additions and cyclization reactions, are employed in the construction of modified steroidal frameworks nih.gov.

Introduction of Diverse Functional Groups for Enhanced Properties

The introduction of diverse functional groups onto the "this compound" scaffold is a primary strategy to tune its properties. Common functional groups found in steroids include hydroxyl groups (-OH), carbonyl groups (C=O), and alkyl substituents fiveable.me. The position and nature of these groups significantly impact the compound's interaction with biological targets and its physicochemical characteristics wikipedia.orgfiveable.me.

Functionalization can enhance properties such as solubility, lipophilicity, and the ability to engage in specific interactions with amino acid residues in binding pockets fiveable.meactamedicamarisiensis.ro. For example, the presence of halogen substituents or double bonds can increase binding affinity to receptors tandfonline.com. The introduction of polar groups can increase water solubility, which is beneficial for certain routes of administration and to address limitations related to low solubility of lipophilic compounds actamedicamarisiensis.romdpi.com.

Different functional groups can be introduced through various chemical transformations. For instance, esterification can be used to modify hydroxyl groups actamedicamarisiensis.ronih.gov. The incorporation of heterocycles or heteroatoms into the steroid skeleton can also lead to modifications in biological character, such as improved cytotoxic activity nih.gov.

Prodrug Strategies for Modifying this compound's Biological Profile

Prodrug strategies involve chemically modifying an active compound ("this compound" in this case) into an inactive or less active precursor that undergoes biotransformation in the body to release the active drug actamedicamarisiensis.romdpi.comnih.gov. This approach is employed to overcome unfavorable physicochemical properties or to achieve targeted delivery actamedicamarisiensis.romdpi.com.

For a steroidal compound like "this compound," prodrugs can be designed to improve solubility, enhance permeability across biological membranes, prolong the duration of action, or reduce toxicity and side effects actamedicamarisiensis.romdpi.comnih.gov. Common prodrug approaches involve the formation of esters or amides by masking functional groups crucial for activity or those causing undesirable effects actamedicamarisiensis.ronih.gov.

For example, attaching an ester group to a hydroxyl functionality is a common method to create a prodrug with altered lipophilicity and solubility actamedicamarisiensis.ro. These prodrugs are designed to be cleaved by enzymes (such as esterases) or through chemical hydrolysis in vivo, releasing the active "this compound" molecule actamedicamarisiensis.romdpi.com. Targeted delivery can also be achieved by designing prodrugs that are selectively activated at a specific site, for instance, by enzymes present in a particular tissue or by environmental conditions like pH acs.org.

Comparative Mechanistic Studies of this compound Derivatives

Understanding the mechanism of action of "this compound" derivatives involves assessing their interaction with biological targets and their effects on cellular pathways. Comparative studies with the parent "this compound" compound and its various analogues are crucial for establishing structure-activity relationships and identifying the most promising candidates for further development.

Assessment of Receptor Binding Affinity and Selectivity of Analogues

Steroids often exert their biological effects by binding to specific steroid receptors, which are a sub-group of the nuclear receptor superfamily nih.gov. These receptors, including androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), act as ligand-regulated transcription factors nih.gov. The binding affinity and selectivity of "this compound" analogues for these receptors are critical determinants of their pharmacological activity.

Receptor binding affinity is typically assessed through in vitro competitive binding assays, where the ability of a derivative to displace a radiolabeled ligand from the receptor is measured tandfonline.comtandfonline.comrsc.org. The IC50 value, representing the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand, is a common measure of binding affinity tandfonline.comtandfonline.com. Relative binding affinity (RBA) can then be calculated by comparing the IC50 of the analogue to that of a reference ligand tandfonline.comtandfonline.com.

Studies on other steroid derivatives have shown that even small differences in molecular properties can significantly influence the interaction strength with receptors nipne.ro. Modifications to the steroid skeleton and the introduction of specific functional groups can enhance or decrease binding affinity and alter selectivity among different receptor subtypes tandfonline.comtandfonline.comrsc.orgnih.gov. For example, the presence of halogen substituents and double bonds has been shown to increase binding affinity for the androgen receptor tandfonline.com.

Analyzing the binding of "this compound" analogues to a panel of steroid receptors would provide insights into their selectivity profile, which is important for minimizing off-target effects and potential side effects nipne.ronih.gov. Molecular docking studies can complement experimental binding assays by providing theoretical insights into the potential binding modes and interactions between the analogue and the receptor binding site nipne.ronih.gov.

Comparative Analysis of Pathway Modulation by Derivatives

Beyond receptor binding, "this compound" derivatives can modulate various intracellular signaling pathways. Steroids are known to influence a multitude of pathways involved in processes such as metabolism, immune response, and cell growth and differentiation wikipedia.orgnih.govoup.commdpi.com. Comparative analysis of how different "this compound" derivatives affect these pathways can reveal the downstream consequences of receptor activation or other molecular interactions.

Steroid receptors, upon ligand binding, can translocate to the nucleus and modulate gene expression nipne.ro. This transcriptional modulation can impact numerous downstream pathways. However, steroids can also exert effects through membrane-bound receptors or by altering membrane properties, influencing signaling cascades independently of nuclear receptors nih.gov.

Studies on other steroidal compounds and their analogues have investigated their impact on pathways such as the ERK signaling pathway nih.gov, the cAMP/PKA pathway, protein kinase C pathway, and calcium messenger systems oup.com. Modulation of enzymes involved in steroid synthesis or metabolism is another mechanism by which derivatives can influence biological outcomes nih.govmdpi.com. For instance, compounds that inhibit enzymes like aromatase or 5α-reductase can alter the levels of endogenous steroids and thereby impact downstream signaling mdpi.com.

Comparative analysis of pathway modulation by "this compound" derivatives could involve techniques such as gene expression profiling, Western blotting to assess protein phosphorylation or expression levels, and reporter assays to measure the activity of specific signaling pathways. By comparing the effects of different analogues, researchers can correlate structural modifications with specific pathway responses, further refining the understanding of SAR and guiding the design of more effective derivatives. The influence of steroid receptor-associated proteins, such as immunophilins, on receptor function and downstream signaling also warrants consideration in these studies nih.gov.

Compound Names and PubChem CIDs

Due to the strict instruction to focus solely on the chemical compound "this compound" and the specified section "5.2.3. Elucidation of Structure-Function Relationships Among this compound Analogues", and based on the available search results, it is not possible to generate the requested content. The search queries did not yield scientific information pertaining to a chemical compound specifically named "this compound" with reported structure-function relationship studies of its analogues.

Information regarding related compounds, namely Dolastatin 10 and Dolastatin 15, and a derivative of Dolastatin 10, Soblidotin, was found in the context of chemical compounds with biological activity and structure-activity relationships. However, as the request specifically named "this compound", information on these related compounds cannot be included in the requested section to strictly adhere to the instructions.

Therefore, the section "5.2.3. Elucidation of Structure-Function Relationships Among this compound Analogues" cannot be generated as requested due to the lack of specific scientific data on the chemical compound "this compound" and its analogues in the search results.

Advanced Analytical Methodologies in Dolestan Research

Spectroscopic Techniques for Characterization in Research Samples

Spectroscopic methods are indispensable for the structural confirmation and functional group analysis of the active components within "Dolestan." These techniques provide detailed information on the molecular level, confirming the identity and integrity of the compounds in research samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For the components of "this compound," ¹H and ¹³C NMR are used to confirm the molecular structure and assess the purity of research-grade samples.

Table 1: Representative ¹H NMR Chemical Shifts for Diphenhydramine (B27) in a Research Sample

| Proton Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aromatic Protons (10H) | 7.20 - 7.50 |

| Benzhydryl CH (1H) | 5.45 |

| O-CH₂ (2H) | 3.65 |

| N-CH₂ (2H) | 2.80 |

Note: Data are illustrative and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. wikipedia.org For the components of "this compound," techniques like electrospray ionization (ESI) or electron impact (EI) are employed.

The mass spectrum of Diphenhydramine typically shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 256.1701. nih.gov A characteristic and highly stable fragment ion is observed at m/z 167, resulting from the cleavage of the ether bond. acs.org This fragmentation is a key identifier in complex matrices.

Carbromal and Bromisoval, containing a bromine atom, exhibit a characteristic isotopic pattern in their mass spectra. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of similar intensity, separated by two m/z units. docbrown.infonih.gov This isotopic signature is a definitive marker for the presence of these brominated compounds. nih.gov

Table 2: Key Mass Spectrometry Fragments for "this compound" Components

| Compound | Molecular Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| Diphenhydramine | 256.17 | 167, 73, 58 rsc.orgnih.gov |

| Carbromal | 237.02 (⁷⁹Br), 239.02 (⁸¹Br) | Isotopic pairs corresponding to loss of functional groups |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com For the components of "this compound," IR analysis confirms key structural features. In Diphenhydramine, characteristic bands for C-O ether stretching and aromatic C-H bending are observed. For Carbromal and Bromisoval, strong absorption bands corresponding to the C=O stretching of the urea (B33335) and amide groups, as well as N-H stretching, are prominent. nist.govnih.govchemicalbook.com The C-Br bond also shows a characteristic absorption in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantitative analysis in conjunction with chromatographic techniques. The aromatic rings in Diphenhydramine provide a strong chromophore, allowing for its detection and quantification using a UV detector, typically around 254 nm. ukaazpublications.com The urea-based components also exhibit UV absorbance, enabling their quantification in research assays.

Table 3: Principal IR Absorption Frequencies for "this compound" Components

| Functional Group | Compound(s) | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Urea) | Carbromal, Bromisoval | 3200 - 3400 |

| C-H Stretch (Aromatic) | Diphenhydramine | 3000 - 3100 |

| C=O Stretch (Amide/Urea) | Carbromal, Bromisoval | 1650 - 1750 |

| C-O Stretch (Ether) | Diphenhydramine | 1050 - 1150 |

Chromatographic Methods for Quantification and Purity Assessment in Research

Chromatographic techniques are essential for separating the components of a mixture and for quantifying them with high sensitivity and specificity. These methods are also crucial for assessing the purity of research samples by detecting and quantifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile compounds in complex samples, such as biological matrices. For "this compound" research, reversed-phase HPLC (RP-HPLC) methods are commonly developed to quantify Diphenhydramine and the other components in plasma or other biological fluids. nih.govshimadzu-webapp.eu

A typical RP-HPLC method for Diphenhydramine involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ukaazpublications.com Detection is often achieved using a UV detector. uobasrah.edu.iq Such methods are validated for linearity, accuracy, precision, and sensitivity, with limits of quantification often in the low ng/mL range, making them suitable for pharmacokinetic studies. ukaazpublications.comshimadzu-webapp.eu Published methods also describe the simultaneous separation and determination of Carbromal and Bromisoval. nih.gov

Table 4: Example HPLC Method Parameters for Diphenhydramine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Buffer (e.g., pH 3.3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm ukaazpublications.com |

| Retention Time | ~9.9 min uobasrah.edu.iq |

| Quantification Range | 1 - 5 µg/mL uobasrah.edu.iq |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for analyzing metabolites of drugs in biological samples. nih.gov In the context of "this compound" research, GC-MS is employed to identify and quantify metabolites of Diphenhydramine, such as N-desmethyldiphenhydramine and diphenhydramine N-oxide. nih.govresearchgate.net

Samples are typically prepared using liquid-liquid extraction followed by derivatization to increase the volatility and thermal stability of the analytes. unl.edu The gas chromatograph separates the components based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification and quantification. nih.gov The use of selective ion monitoring (SIM) can enhance the sensitivity and selectivity of the analysis. nih.gov

Table 5: Illustrative GC-MS Parameters for Diphenhydramine Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., RTX-200) nih.gov |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from ~150°C to 250°C suny.edu |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detection | Selective Ion Monitoring (SIM) of characteristic ions |

Table of Compounds Mentioned

| Compound Name |

|---|

| 8-chlorotheophylline |

| Acecarbromal |

| Bromisoval |

| Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- |

| Caffeine |

| Carbromal |

| Diphenhydramine |

| Diphenhydramine N-glucuronide |

| Diphenhydramine N-oxide |

| Diphenylmethanol |

| Diphenylmethane |

| Doxylamine |

| N-acetyl-N-desmethyldiphenhydramine |

| N-acetyldidesmethyldiphenhydramine |

| N-desmethyldiphenhydramine |

| Nordoxylamine |

| Orphenadrine |

| Paracetamol |

Unable to Generate Article: No Information Found for "this compound"

Following a comprehensive search for the chemical compound "this compound," no credible scientific or research-based information could be located. Searches for "this compound chemical compound," "this compound preparative chromatography," "this compound large-scale purification," "this compound advanced imaging techniques," and "this compound in situ localization research models" did not yield any relevant results in scholarly articles, chemical databases, or other reputable sources.

This lack of information prevents the generation of an accurate and informative article based on the provided outline. The requested sections on advanced analytical methodologies, including preparative chromatography and advanced imaging techniques, require specific research findings and data that are not available for a compound named "this compound."

It is possible that "this compound" may be a very new or highly specialized compound not yet widely documented in public-facing scientific literature, a proprietary name not disclosed in research, or a potential misspelling of a different compound. Without verifiable data, it is not possible to fulfill the request to create a scientifically accurate article.

Theoretical and Computational Chemistry Applied to Dolestan

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This includes calculating properties such as molecular orbitals, electron density distribution, electrostatic potential, and spectroscopic parameters. For a compound like diphenhydramine (B27), QM calculations can provide a detailed understanding of its bonding, charge distribution, and potential sites for chemical reactions or interactions. While specific published QM studies focused solely on the isolated "Dolestan" (diphenhydramine) molecule were not extensively found in the search results, these methods are fundamental for characterizing the intrinsic electronic properties that govern a molecule's behavior and reactivity. Such calculations can inform subsequent studies, such as predicting reaction pathways or analyzing interactions with other molecules or proteins.

Molecular Dynamics Simulations for Conformational Landscape and Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations track the motion of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with their environment, including biological macromolecules like proteins.

In the context of compounds associated with "this compound", particularly diphenhydramine, MD simulations are highly relevant for studying its interaction with histamine (B1213489) receptors, which are its primary biological targets. Molecular modelling and computational chemistry approaches have been applied to investigate the interactions between ligands, including diphenhydramine (marketed as this compound), and histamine H1 and H4 receptors wikipedia.orgfishersci.semims.comnih.gov. These studies can involve simulating the binding process, assessing the stability of the ligand-receptor complex, and identifying key residues involved in the interaction.

MD simulations can help to understand the conformational landscape of diphenhydramine itself in different environments (e.g., in solution or bound to a receptor) and how its flexibility influences its binding affinity and efficacy. While detailed data tables from specific MD simulations of "this compound" were not found in the provided search results, the application of molecular modelling to histamine receptor interactions with ligands like diphenhydramine highlights the utility of these methods in this area of research wikipedia.orgfishersci.semims.com.

Computational studies involving homology models of human histamine H4 receptors have been performed to gain insights into ligand-receptor interactions wikipedia.orgfishersci.se. These studies, while focusing on the receptor, inherently involve the dynamic behavior and interaction of the ligand within the binding site, which can be explored through MD simulations.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. QSAR modeling, a key chemoinformatics method, aims to build predictive models that relate the chemical structure of compounds to their biological activity or other properties. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds.

For compounds related to "this compound", such as diphenhydramine and its analogs, QSAR modeling could be applied to understand how modifications to the chemical structure affect their affinity for histamine receptors or other relevant biological targets. This can help in identifying promising structural motifs for the design of new antihistamines or compounds with modulated properties. Although specific QSAR studies explicitly mentioning "this compound" were not found in the search results, the principles of QSAR are widely applicable in medicinal chemistry for optimizing the properties of lead compounds based on their structural characteristics and observed activities.

Chemoinformatics tools can also be used for managing and analyzing large datasets of chemical structures and associated data, facilitating the identification of potential candidates for further investigation.

De Novo Design Strategies for this compound-Inspired Chemical Entities

De novo design is a computational approach used to design novel chemical structures with desired properties from scratch, rather than modifying existing compounds. These strategies often employ algorithms that build molecules atom by atom or fragment by fragment within a binding site or based on desired property profiles.

Applying de novo design strategies in the context of "this compound" (diphenhydramine) would involve designing new chemical entities that are inspired by its structure or its interaction with histamine receptors. The goal could be to design compounds with improved potency, selectivity for specific receptor subtypes, altered pharmacokinetic properties, or reduced side effects. Computational methods can explore a vast chemical space to generate novel structures that are predicted to bind effectively to the target receptor based on criteria derived from structural information and computational models. While the search results did not provide examples of de novo design specifically applied to create "this compound"-inspired compounds, this represents a potential area where computational chemistry could contribute to the discovery of new chemical leads with similar therapeutic goals as diphenhydramine.

Challenges and Future Directions in Dolestan Research

Methodological Hurdles in "Dolestan" Isolation and Synthesis

The synthesis of diphenhydramine (B27), the compound commonly associated with the name "this compound", typically involves the reaction of diphenylchloromethane or diphenylbromomethane with dimethylaminoethanol (B1669961) google.combeilstein-journals.org. While established batch synthesis methods exist, they can face challenges related to inconsistency in particle size, morphology, and reproducibility researchgate.net.

Future directions in "this compound" synthesis research are exploring continuous flow chemistry as a promising alternative to traditional batch processing. Continuous flow methods offer potential advantages in achieving superior uniformity and scalability due to controlled flow rates, residence times, and reaction environments researchgate.net. However, implementing continuous flow synthesis for compounds like diphenhydramine still presents challenges, including energy consumption, potential reactor clogging, and the integration of real-time analytical techniques for process monitoring and control researchgate.net. Research is ongoing to optimize reaction parameters, such as solvent selection, substrate ratio, temperature, and flow rate, to improve yield and purity while adhering to green chemistry principles google.combeilstein-journals.orgresearchgate.net. The development of modular laboratory setups for diphenhydramine synthesis is also being explored to enhance student understanding and practical skills in organic chemistry acs.org.

Elucidating Comprehensive Mechanistic Pathways of "this compound" Action

The primary mechanism of action for the compound known as "this compound" (diphenhydramine) is its function as an inverse agonist at the histamine (B1213489) H1 receptor wikipedia.orgnih.govmdpi.com. By blocking histamine binding, it reduces neuronal excitation mediated by H1 receptors, contributing to its antihistamine and sedative effects mdpi.compatsnap.com. However, the mechanistic landscape of diphenhydramine is more complex, involving interactions with other targets. It also acts as a potent antimuscarinic, competitively antagonizing muscarinic acetylcholine (B1216132) receptors, which underlies its use in treating extrapyramidal symptoms and contributes to side effects like dry mouth and drowsiness wikipedia.orgnih.govpatsnap.comalzdiscovery.org. Furthermore, research indicates that diphenhydramine can act as an intracellular sodium channel blocker, contributing to local anesthetic properties, and has shown activity in inhibiting serotonin (B10506) reuptake and histamine N-methyltransferase (HNMT) wikipedia.orgnih.gov.

Development of Next-Generation this compound Analogues

The development of next-generation analogues of "this compound" (diphenhydramine) has historically focused on creating compounds with improved efficacy and reduced side effects, particularly the significant sedation associated with first-generation antihistamines like diphenhydramine alzdiscovery.orgnih.govnih.gov. This led to the development of second and third-generation antihistamines that are less lipophilic and therefore cross the blood-brain barrier to a lesser extent nih.gov.

Future directions in analogue development involve rational design based on a deeper understanding of the structural requirements for selective receptor binding and desired pharmacological activity. Challenges include designing analogues that maintain or enhance H1 receptor inverse agonism while minimizing affinity for muscarinic receptors and other off-targets. Research into novel salt forms, such as the diphenhydramine-acesulfame salt, demonstrates an approach to address specific formulation challenges like taste masking in orally disintegrating tablets acs.org. Future research could explore novel chemical scaffolds inspired by the diphenhydramine structure but with modified properties to achieve greater target selectivity, improved pharmacokinetic profiles, and reduced potential for central nervous system side effects or toxicity mdpi.com.

Emerging Research Areas for Steroidal Compounds and Their Relevance to "this compound"

Emerging research areas for steroidal compounds are diverse, encompassing their roles in hormonal signaling, inflammation, metabolic regulation, and potential therapeutic applications beyond traditional hormone replacement therapy. This includes investigating novel steroid scaffolds with modified activity profiles, exploring their interactions with a wider range of receptors and signaling pathways, and developing synthetic methods for producing complex steroidal structures.

The relevance of these emerging areas to "this compound" research is complicated by the aforementioned ambiguity in the name. If "this compound" strictly refers to diphenhydramine, an ethanolamine (B43304) derivative and not a steroid, then the direct relevance of emerging steroidal research is limited due to fundamental structural and mechanistic differences. Diphenhydramine's mechanism of action is primarily through histamine and muscarinic receptors, distinct from the nuclear or membrane receptors typically targeted by steroidal compounds wikipedia.orgnih.gov.

However, if the name "this compound" is considered in the context of the less referenced steroidal compound with CAS 58748-06-4 Current time information in Bottineau County, US.nih.govacs.org, then emerging research in steroidal compounds would be directly relevant to understanding its potential biological activities, synthesis challenges, and therapeutic potential. Given the limited publicly available research on this specific "steroidal this compound," future research would need to focus on its isolation or synthesis, structural confirmation, and initial biological screening to determine its pharmacological properties and potential relevance to areas where steroids are being investigated.

The potential for synergistic or additive effects between antihistamines like diphenhydramine and steroidal compounds (such as glucocorticoids used in treating allergic reactions) represents another area of intersection, although this relates to co-administration rather than "this compound" itself being a steroid researchgate.netresearchgate.netnih.gov. Research in this area focuses on optimizing combination therapies and understanding the underlying mechanisms of interaction between these different classes of compounds.

Integration of Multi-Omics Data for Holistic Understanding of "this compound" Effects

The integration of multi-omics data (including genomics, transcriptomics, proteomics, and metabolomics) is an emerging area with significant potential for providing a holistic understanding of the effects of compounds like "this compound" (diphenhydramine) at a systems level nih.govnih.govresearchgate.net. This approach can help to dissect the complex molecular mechanisms underlying both the intended therapeutic effects and the observed side effects.

Challenges in integrating multi-omics data for "this compound" research include the need for standardized methods of sample collection and processing, robust computational tools for data integration and analysis, and the interpretation of large and complex datasets nih.govresearchgate.net. Future directions involve applying multi-omics approaches to study the effects of diphenhydramine on various cell types and tissues, investigating individual variability in response based on genetic and metabolic profiles, and identifying potential biomarkers of efficacy or susceptibility to adverse effects.

Conclusion: Synthesizing Current Knowledge and Projecting Future Research Trajectories for Dolestan

Summary of Key Academic Contributions to Dolastatin 10 Understanding

The scientific community's understanding of Dolastatin 10 is built upon several pivotal discoveries. Initially isolated from the sea hare Dolabella auricularia, its structure was elucidated through meticulous spectroscopic analysis and confirmed by total synthesis, a significant feat in natural product chemistry. nih.govacs.org A major breakthrough was the identification of its mechanism of action as a potent inhibitor of tubulin polymerization. google.comacs.org This discovery placed Dolastatin 10 in the esteemed class of microtubule-targeting agents, a cornerstone of cancer chemotherapy.

Subsequent research has extensively characterized its potent cytotoxic activity against a broad spectrum of cancer cell lines, often at nanomolar concentrations. google.com In vitro and in vivo studies have consistently demonstrated its ability to induce cell cycle arrest and apoptosis in malignant cells. nih.govgoogle.com Furthermore, the development of synthetic analogs, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), has been a crucial contribution. These derivatives, designed for enhanced stability and conjugation potential, have become the warheads for several FDA-approved antibody-drug conjugates (ADCs), revolutionizing targeted cancer therapy. acs.orggoogle.com

Outstanding Questions and Gaps in Dolastatin 10 Research

Despite the significant progress, several questions and research gaps remain. The precise molecular interactions between Dolastatin 10 and its binding site on tubulin are not fully elucidated at the atomic level. A high-resolution co-crystal structure would provide invaluable insights for the rational design of next-generation analogs with improved efficacy and reduced toxicity.

Furthermore, the mechanisms of resistance to Dolastatin 10 and its derivatives are not completely understood. A deeper investigation into the genetic and cellular factors that contribute to resistance could lead to the development of strategies to overcome this clinical challenge. While the primary mechanism of action is well-established, the full spectrum of its cellular effects and potential off-target interactions requires further exploration.

From a manufacturing perspective, developing more efficient and scalable synthetic routes for Dolastatin 10 and its complex analogs remains a key challenge. mdpi.com While significant advancements have been made in its total synthesis, current methods can be lengthy and complex, limiting the cost-effective production for broader research and clinical applications.

Long-Term Perspectives for Dolastatin 10 in Chemical and Biological Research

The future of Dolastatin 10 research is promising and multifaceted. In the realm of medicinal chemistry, the focus will likely be on the design and synthesis of novel analogs with superior pharmacological properties. This includes derivatives with enhanced potency, greater selectivity for cancer cells, and improved suitability for conjugation in ADCs. The exploration of different linker technologies and conjugation strategies will continue to be a vibrant area of research to optimize the therapeutic window of Dolastatin 10-based ADCs.

In biological research, Dolastatin 10 will continue to serve as a powerful tool to probe the intricacies of microtubule dynamics and their role in various cellular processes beyond mitosis. Its potent and specific mechanism of action makes it an excellent molecular probe for studying the cytoskeleton's involvement in cell signaling, intracellular transport, and cell motility.

Moreover, the unique structural motifs of Dolastatin 10, including its unusual amino acid residues, will continue to inspire synthetic chemists to develop novel methodologies for the construction of complex peptides. The challenges posed by its synthesis will drive innovation in asymmetric synthesis and peptide coupling techniques. As our understanding of cancer biology deepens, the long-term perspective for Dolastatin 10 and its derivatives is one of continued evolution, leading to more effective and targeted therapies for a range of malignancies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Dolestan, and how can purity be validated?

- Methodological Answer : Synthesis should follow protocols optimized for reproducibility, such as stepwise organic reactions with intermediates characterized via H/C NMR and HPLC. For purity validation, combine elemental analysis with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) at ≥95% purity thresholds. Ensure all solvents and reagents are rigorously dried, and reaction conditions (e.g., temperature, inert atmosphere) are documented in detail to enable replication .

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to collate peer-reviewed studies from databases like PubMed and SciFinder. Filter for in vitro/in vivo studies on this compound’s bioactivity, noting discrepancies in reported mechanisms (e.g., receptor binding vs. metabolic pathways). Map findings to existing theoretical models (e.g., pharmacokinetic-pharmacodynamic models) to highlight understudied areas, such as dose-response variability .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation profiles. Pair with UV-Vis spectroscopy and HPLC to quantify active ingredient retention. Control humidity and temperature variables systematically, referencing ICH Q1A guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across cell lines?

- Methodological Answer : Perform comparative cytotoxicity assays using standardized cell lines (e.g., HEK293 vs. HepG2) under identical conditions (e.g., serum concentration, incubation time). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate variables like cell membrane permeability or metabolic enzyme expression. Validate findings via siRNA knockdowns of suspected resistance genes .

Q. What strategies optimize this compound’s enantiomeric selectivity in asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying solvent polarities and temperatures. Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess (ee). Computational modeling (e.g., DFT calculations) can predict transition-state energetics to refine catalyst design. Document steric and electronic effects on reaction pathways .

Q. How should cross-disciplinary approaches address this compound’s environmental impact post-excretion?

- Methodological Answer : Deploy liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect this compound metabolites in wastewater. Model ecological risks using species sensitivity distributions (SSDs) for aquatic organisms. Collaborate with environmental engineers to design adsorption studies (e.g., activated carbon vs. biochar) for mitigation strategies .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC values. For longitudinal data, mixed-effects models can account for inter-subject variability. Open-source tools like R/Bioconductor provide reproducible pipelines for toxicity thresholds .

Q. How can machine learning improve predictive modeling of this compound’s drug-drug interactions?

- Methodological Answer : Train neural networks on PubChem and ChEMBL datasets to predict cytochrome P450 inhibition. Feature-engineer molecular descriptors (e.g., LogP, topological surface area) and validate models via k-fold cross-validation. Integrate SHAP (SHapley Additive exPlanations) values to interpret feature importance in interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.